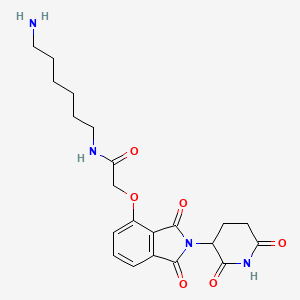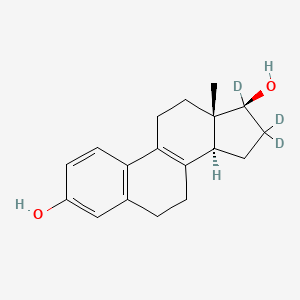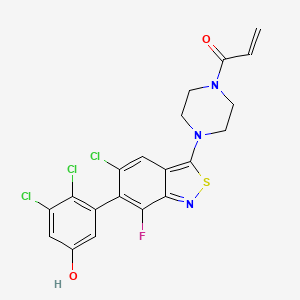
KRAS inhibitor-14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KRAS inhibitor-14 is a small molecule compound designed to inhibit the activity of the KRAS protein, a small GTPase that plays a crucial role in cell signaling pathways regulating cell growth and proliferation. KRAS mutations are among the most common oncogenic drivers in human cancers, making KRAS a significant target for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of KRAS inhibitor-14 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s binding affinity and selectivity for KRAS .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring the process is cost-effective and yields high-purity product. This often requires optimization of reaction conditions, purification methods, and quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
KRAS inhibitor-14 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with specific modifications that can enhance or alter its biological activity .
Applications De Recherche Scientifique
KRAS inhibitor-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS inhibitors.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cell signaling pathways and cancer cell proliferation.
Medicine: Explored as a potential therapeutic agent for treating cancers with KRAS mutations, such as pancreatic, colorectal, and non-small cell lung cancers.
Industry: Utilized in the development of new KRAS-targeted therapies and drug discovery programs
Mécanisme D'action
KRAS inhibitor-14 exerts its effects by binding to the KRAS protein near the switch regions, impeding its interaction with effector proteins like Raf. This inhibition reduces both intrinsic and SOS-mediated nucleotide exchange rates, thereby blocking signal transduction through the MAPK pathway. As a result, this compound inhibits the growth of cancer cells harboring mutant KRAS .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to KRAS inhibitor-14 include:
ACA-14: A small molecule ligand that binds to KRAS and inhibits its interaction with binding partners.
Sotorasib: A covalent inhibitor targeting KRAS(G12C) mutations.
Adagrasib: Another covalent inhibitor targeting KRAS(G12C) mutations.
Uniqueness
This compound is unique in its ability to simultaneously inhibit nucleotide exchange activity and effector engagement, making it a broad-acting inhibitor that targets multiple KRAS mutants. This dual mechanism of action sets it apart from other KRAS inhibitors that typically target a single KRAS isoform or mutation .
Propriétés
Formule moléculaire |
C20H15Cl3FN3O2S |
|---|---|
Poids moléculaire |
486.8 g/mol |
Nom IUPAC |
1-[4-[5-chloro-6-(2,3-dichloro-5-hydroxyphenyl)-7-fluoro-2,1-benzothiazol-3-yl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C20H15Cl3FN3O2S/c1-2-15(29)26-3-5-27(6-4-26)20-12-9-13(21)16(18(24)19(12)25-30-20)11-7-10(28)8-14(22)17(11)23/h2,7-9,28H,1,3-6H2 |
Clé InChI |
ZCRFSHDFEGWLDB-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)N1CCN(CC1)C2=C3C=C(C(=C(C3=NS2)F)C4=C(C(=CC(=C4)O)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


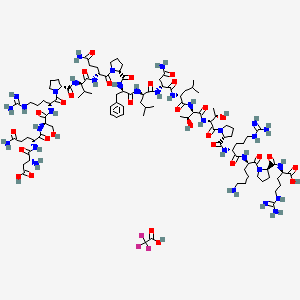
![1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]](/img/structure/B12418261.png)

![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12418270.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12418271.png)
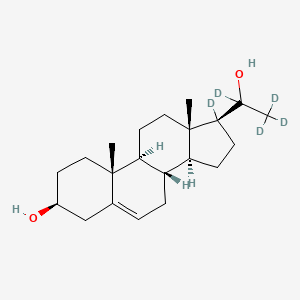
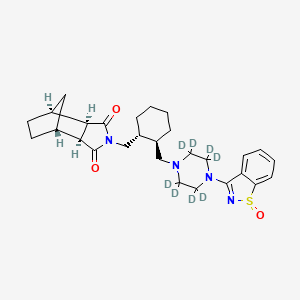


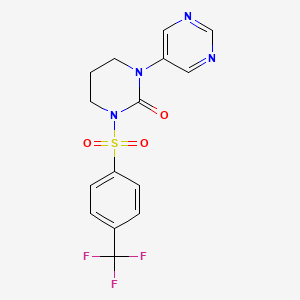
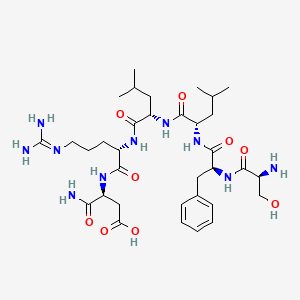
![sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12418315.png)
